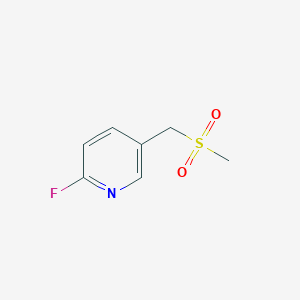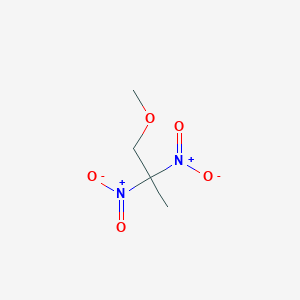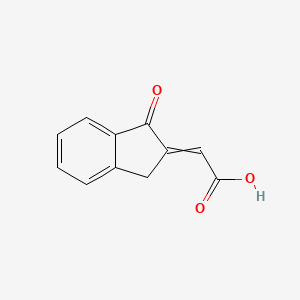
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID
Descripción general
Descripción
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID is an organic compound with the molecular formula C11H8O3 and a molecular weight of 188.18 g/mol. This compound is known for its unique structure, which includes an indene moiety fused with an acetic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of 2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID typically involves the reaction of 1-indanone with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene moiety, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
2-(1,3-DIHYDRO-1-OXO-2H-INDEN-2-YLIDENE)ACETIC ACID can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2-Indanylacetic acid: Another indene derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H8O3 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-(3-oxo-1H-inden-2-ylidene)acetic acid |
InChI |
InChI=1S/C11H8O3/c12-10(13)6-8-5-7-3-1-2-4-9(7)11(8)14/h1-4,6H,5H2,(H,12,13) |
Clave InChI |
CRIAYPLBQCVXMB-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(=O)C1=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
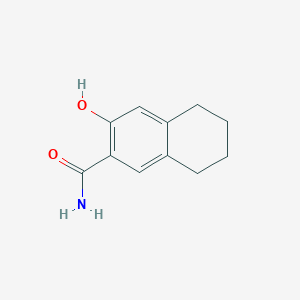
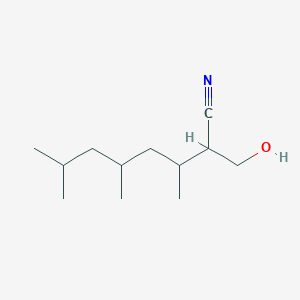
![6-(3-Hydroxypropyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8309971.png)
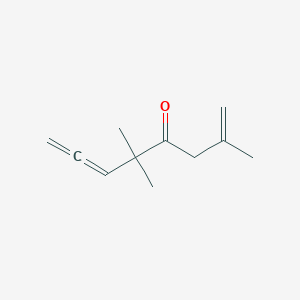
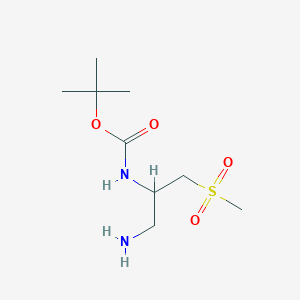
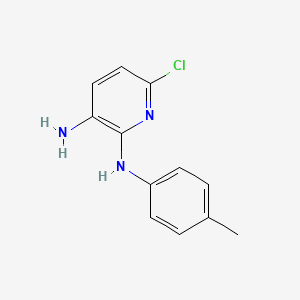
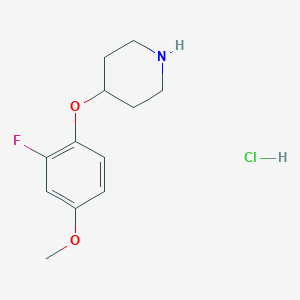
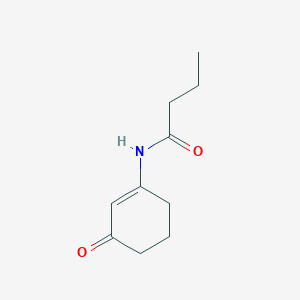
![3-Bromo-4-methoxy-N-[4-(4-methyl-piperazin-1-yl)-phenyl]-benzamide](/img/structure/B8309997.png)
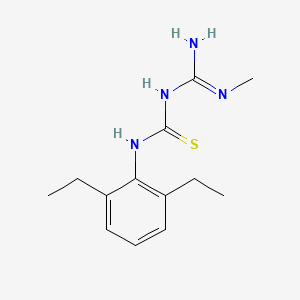
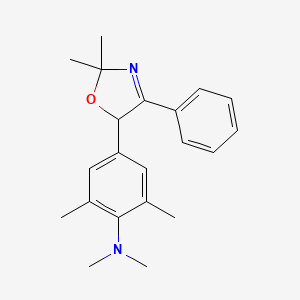
![6-benzyloxy-8-(2-ethoxy-2-hydroxyacetyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8310012.png)
